1-(6-Aminopyridazin-3-yl)piperidin-4-ol is a chemical compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This compound features a piperidine ring substituted with a pyridazinyl group, which contributes to its biological activity. It is classified as an aminopyridazine derivative, known for its role in various pharmacological applications.
The compound can be synthesized through various chemical methods and is classified under heterocyclic compounds due to its nitrogen-containing rings. Its structural components suggest that it may interact with biological targets, making it a candidate for drug development.
The synthesis of 1-(6-Aminopyridazin-3-yl)piperidin-4-ol typically involves multi-step organic reactions. A common approach includes:
Specific reaction conditions may vary, but generally involve solvents such as dimethylformamide or ethanol, and catalysts like palladium on carbon for hydrogenation steps .
The molecular formula for 1-(6-Aminopyridazin-3-yl)piperidin-4-ol is C_{10}H_{13}N_{3}O.
1-(6-Aminopyridazin-3-yl)piperidin-4-ol can participate in several chemical reactions:
These reactions are crucial for modifying the compound to optimize its pharmacological properties .
The mechanism of action of 1-(6-Aminopyridazin-3-yl)piperidin-4-ol is primarily linked to its interaction with specific biological targets, such as receptors or enzymes involved in metabolic pathways. The presence of the hydroxyl group may facilitate binding to target proteins through hydrogen bonding, while the pyridazine moiety could play a role in stabilizing interactions through π-stacking or electrostatic interactions.
Relevant analyses such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are used to confirm structure and purity during synthesis .
1-(6-Aminopyridazin-3-yl)piperidin-4-ol has potential applications in:
This hybrid scaffold integrates two nitrogen-rich heterocycles with complementary bioactivity profiles. The piperidine moiety provides conformational restraint and membrane permeability, while the 6-aminopyridazine contributes hydrogen-bonding capacity and dipole-driven target interactions. Though direct reports on this specific compound are limited in the public domain, its structural components are extensively validated in drug discovery, positioning it as a high-value scaffold for targeted therapeutic development.
The systematic IUPAC name 1-(6-Aminopyridazin-3-yl)piperidin-4-ol unambiguously defines the connectivity: the piperidine nitrogen links to the C3 position of the pyridazine ring, with an amino group at pyridazine C6 and a hydroxyl at piperidine C4. This contrasts with isomeric scaffolds like 1-(6-aminopyridin-3-yl)piperidin-4-ol (PubChem CID 22329926) where the pyridazine is replaced by pyridine [4] [10]. The distinction is chemically significant: pyridazine’s 1,2-diazine system exhibits a higher dipole moment (~4.22 D) than pyridine (~2.22 D), enhancing target binding through dipole-dipole and π-stacking interactions [7].
Table 1: Physicochemical Comparison of Key Isomers
Structural Feature | 1-(6-Aminopyridazin-3-yl)piperidin-4-ol | 1-(6-Aminopyridin-3-yl)piperidin-4-ol |
---|---|---|
Core Heterocycle | Pyridazine (1,2-diazine) | Pyridine (azine) |
Dipole Moment (D) | ~4.22 [7] | ~2.22 [7] |
pKa (Amino Group) | Predicted: 4.5-5.5* | Experimental: ~6.8 [4] |
Hydrogen Bond Acceptors | 5 | 4 |
cLogP (Calculated) | -0.5 to 0.2 | 0.26 [10] |
Positional isomerism further influences pharmacodynamics. The 3-pyridazinyl linkage orients the aminopyridazine pharmacophore differently than 2- or 4-substituted isomers, potentially altering binding site interactions in enzymes like kinases or oxidoreductases. The 6-amino group enables hydrogen bond donation critical for ATP-competitive inhibition, while the N1 atom in pyridazine acts as a key hydrogen bond acceptor [7].
The scaffold’s bifunctional design enables dual targeting of enzymatic and receptor-based pathways:
Table 2: Potential Therapeutic Targets for Aminopyridazine-Piperidine Hybrids
Target Class | Example Targets | Mechanistic Role |
---|---|---|
Kinases | TYK2, JAK, MAPK | ATP-competitive inhibition via hinge region binding |
Ion Channels | hERG, Nav1.7 | Allosteric modulation of gating kinetics |
Oxidoreductases | Myeloperoxidase, NOX | Catalytic site inhibition or irreversible inactivation |
GPCRs | 5-HT receptors, sigma | Orthosteric or allosteric modulation |
Piperidine’s dominance in medicinal chemistry is well-documented, appearing in >20% of FDA-approved small molecules [3]. Its integration with diazines began in earnest in the 2010s, driven by:
Notable milestones include:
Despite these advances, 1-(6-aminopyridazin-3-yl)piperidin-4-ol itself represents an under-explored scaffold with untapped potential in precision therapeutics, warranting systematic structure-activity relationship studies.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: